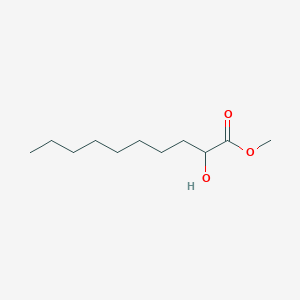

Methyl 2-hydroxydecanoate

Descripción general

Descripción

Methyl 2-hydroxydecanoate, also known as methyl 2-hydroxycaproate, is an organic compound with the molecular formula C11H22O3 and a molecular weight of 202.29 g/mol . It is a methyl ester derivative of 2-hydroxydecanoic acid and is characterized by the presence of a hydroxyl group at the second carbon of the decanoate chain.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl 2-hydroxydecanoate is typically synthesized through the esterification of 2-hydroxydecanoic acid with methanol in the presence of an acid catalyst. The reaction involves heating the mixture under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods: In industrial settings, the preparation of this compound often involves the reaction of N-decanol with sodium hydroxide to generate the corresponding sodium salt of hydroxydecanoic acid. This intermediate is then reacted with formyl chloride to produce the target compound .

Análisis De Reacciones Químicas

Types of Reactions: Methyl 2-hydroxydecanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of 2-ketodecanoate or decanoic acid.

Reduction: Formation of 2-hydroxydecanol.

Substitution: Formation of halogenated derivatives such as 2-chlorodecanoate.

Aplicaciones Científicas De Investigación

Methyl 2-hydroxydecanoate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: It serves as a substrate in enzymatic studies and metabolic research.

Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of various compounds

Mecanismo De Acción

The mechanism of action of methyl 2-hydroxydecanoate involves its interaction with specific molecular targets and pathways. The hydroxyl group at the second carbon allows it to participate in hydrogen bonding and other interactions with enzymes and receptors. This can influence various biochemical pathways, including those involved in lipid metabolism and signal transduction .

Comparación Con Compuestos Similares

Methyl 2-hydroxydodecanoate: Similar structure with a longer carbon chain (C13H26O3).

Methyl 10-hydroxydecanoate: Hydroxyl group located at the tenth carbon (C11H22O3).

Methyl 2-hydroxycaproate: Shorter carbon chain (C7H14O3).

Uniqueness: Methyl 2-hydroxydecanoate is unique due to its specific hydroxylation pattern and chain length, which confer distinct physical and chemical properties. These properties make it suitable for specific applications in research and industry that other similar compounds may not fulfill .

Actividad Biológica

Methyl 2-hydroxydecanoate, also known as methyl 2-hydroxycaprate, is a medium-chain fatty acid ester derived from decanoic acid and methanol. This compound exhibits unique biological properties due to its structural characteristics, particularly the presence of a hydroxyl group at the second carbon. This article explores the biological activity of this compound, including its metabolic effects, potential health benefits, and applications in various fields.

- Chemical Formula : CHO

- Molecular Weight : 202.29 g/mol

- Density : 0.956 g/cm³

- Boiling Point : 249°C at 760 mmHg

- Flash Point : 103.2°C

Metabolic Pathways

This compound is categorized under medium-chain fatty acids (MCFAs), which are metabolized differently than long-chain fatty acids. MCFAs are rapidly absorbed and utilized for energy, making them a potential source for enhancing metabolic health. Research indicates that this compound may influence lipid metabolism and insulin sensitivity, which are crucial for maintaining metabolic homeostasis.

Table 1: Comparison of this compound with Other Fatty Acid Esters

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| This compound | CHO | Hydroxyl group at position two |

| Methyl Decanoate | CHO | No hydroxyl group |

| Methyl Dodecanoate | CHO | Longer carbon chain |

| Methyl Caprate | CHO | Shorter carbon chain |

Cellular Metabolism

Studies have shown that this compound can modulate cellular metabolism. For instance, it has been observed to alter lipid profiles in cells, which may enhance insulin sensitivity and support metabolic health. In particular, its interaction with gut microbiota is being explored to understand its role in promoting beneficial microbial populations, which can have downstream effects on metabolic processes and overall health .

Case Studies

-

Metabolomic Analysis in Breast Cancer Cells :

A study involving MCF-7 breast cancer cells exposed to various xenobiotic mixtures indicated that certain metabolites influenced cell proliferation and oxidative stress pathways. While this compound was not the primary focus, its structural similarities to other fatty acids suggest potential involvement in similar pathways affecting cell growth and metabolism . -

Effects on Insulin Sensitivity :

A recent investigation into the effects of medium-chain fatty acids on insulin sensitivity highlighted that compounds like this compound could play a role in enhancing glucose metabolism through modulation of lipid profiles .

Health Benefits

This compound is associated with several health benefits due to its medium-chain structure:

- Energy Source : Provides rapid energy due to quick absorption and metabolism.

- Weight Management : May assist in weight loss by enhancing metabolic rate.

- Gut Health : Potential to promote beneficial gut microbiota.

Propiedades

IUPAC Name |

methyl 2-hydroxydecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O3/c1-3-4-5-6-7-8-9-10(12)11(13)14-2/h10,12H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHHKXSXAGVRUSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Methyl 2-hydroxydecanoate was used to determine the configuration of a secondary hydroxyl group in the synthesized compound 12 (a dodecosulose derivative) []. The researchers likely compared spectroscopic data or other analytical properties of compound 12 with those of this compound, whose stereochemistry was already known, to deduce the configuration of the newly formed chiral center in their target molecule.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.